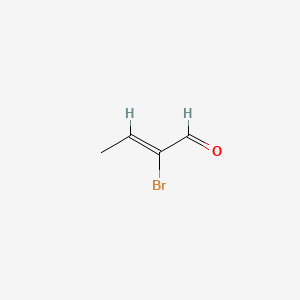
3-bromobut-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromobut-3-en-2-ol is an organic compound with the molecular formula C4H7BrO. It belongs to the class of vinyl bromides, where a bromine atom is bonded to an sp2-hybridized carbon atom. This compound is a primary alcohol and is known for its utility in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromobut-3-en-2-ol can be synthesized through the bromination of but-3-en-2-ol. The reaction typically involves the addition of hydrobromic acid (HBr) to but-3-en-2-ol, resulting in the formation of this compound. The reaction conditions often include a solvent like acetic acid and a catalyst such as ytterbium (III) tosylate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Bromobut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into but-3-en-2-ol.
Substitution: It undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are common.
Major Products:
Oxidation: But-3-en-2-one or but-3-enoic acid.
Reduction: But-3-en-2-ol.
Substitution: Various substituted but-3-en-2-ols depending on the nucleophile used
Scientific Research Applications
3-Bromobut-3-en-2-ol is utilized in several scientific research fields:
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-bromobut-3-en-2-ol involves its interaction with specific molecular targets. For instance, it can act as a substrate for enzymes like methane monooxygenase, leading to the formation of hydroxylated products. The bromine atom in the compound facilitates various substitution and addition reactions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
1-Bromobut-3-en-2-ol: Similar in structure but with the bromine atom at a different position.
3-Bromo-3-buten-1-ol: Another vinyl bromide with a primary alcohol group.
2-Bromoallyl alcohol: A related compound with a bromine atom on an allylic carbon.
Uniqueness: 3-Bromobut-3-en-2-ol is unique due to its specific positioning of the bromine atom and the hydroxyl group, which imparts distinct reactivity and makes it suitable for specific synthetic applications .
Properties
CAS No. |
198014-16-3 |
|---|---|
Molecular Formula |
C4H7BrO |
Molecular Weight |
151 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



